molecular formula C8H13NO B037569 1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone CAS No. 123916-91-6

1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone

Cat. No. B037569
M. Wt: 139.19 g/mol
InChI Key: CLXGHNZEURAQTI-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone, also known as norcymserine, is a chemical compound that belongs to the class of acetylcholinesterase inhibitors. It is a bicyclic ketone that has been synthesized in various ways for its potential use in scientific research. 2.1]heptan-3-yl]ethanone.

Mechanism Of Action

The mechanism of action of 1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone involves its binding to the active site of acetylcholinesterase, which leads to the inhibition of the enzyme's activity. This results in an increase in acetylcholine levels, which can enhance cholinergic neurotransmission and improve cognitive function.

Biochemical And Physiological Effects

1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to enhance synaptic plasticity and neurogenesis in the hippocampus, which is involved in learning and memory.

Advantages And Limitations For Lab Experiments

The advantages of using 1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone in lab experiments include its ability to selectively inhibit acetylcholinesterase activity, its high potency, and its low toxicity. However, its limitations include its short half-life and its potential for non-specific binding to other enzymes.

Future Directions

For the use of 1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone in scientific research include its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. It may also have potential applications in enhancing cognitive function in healthy individuals. Further research is needed to optimize its synthesis and determine its safety and efficacy in human trials.
In conclusion, 1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone is a promising compound for scientific research due to its ability to inhibit acetylcholinesterase activity and its potential therapeutic applications. Its synthesis methods have been optimized to achieve high yields and purity, and its mechanism of action has been well characterized. Future research is needed to determine its safety and efficacy in human trials and to explore its potential applications in cognitive enhancement and neuroprotection.

Synthesis Methods

The synthesis of 1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has been achieved through various methods. One of the most common methods is the reaction between cyclopentadiene and ethyl vinyl ketone, followed by hydrogenation and cyclization. Another method involves the reaction between 2-cyclopentenone and 3-aminopropene, followed by reduction and cyclization. These methods have been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has been used in various scientific research applications due to its ability to inhibit acetylcholinesterase activity. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction, cognition, and memory. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have therapeutic effects in diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

123916-91-6

Product Name

1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-[(3R,4S)-1-azabicyclo[2.2.1]heptan-3-yl]ethanone

InChI

InChI=1S/C8H13NO/c1-6(10)8-5-9-3-2-7(8)4-9/h7-8H,2-5H2,1H3/t7-,8-/m1/s1

InChI Key

CLXGHNZEURAQTI-HTQZYQBOSA-N

Isomeric SMILES

CC(=O)[C@H]1CN2CC[C@@H]1C2

SMILES

CC(=O)C1CN2CCC1C2

Canonical SMILES

CC(=O)C1CN2CCC1C2

synonyms

Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-yl)-, endo- (9CI)

Origin of Product

United States

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